molecular formula C18H15NO4 B15107635 N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-2-methoxyacetamide

N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-2-methoxyacetamide

Cat. No.: B15107635
M. Wt: 309.3 g/mol
InChI Key: PMBFWWHUZRHHJS-UHFFFAOYSA-N
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Description

N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-2-methoxyacetamide is a synthetic organic compound characterized by a benzofuran-carbonyl moiety attached to a phenyl ring, which is further substituted with a 2-methoxyacetamide group.

Properties

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

IUPAC Name

N-[4-(1-benzofuran-2-carbonyl)phenyl]-2-methoxyacetamide

InChI

InChI=1S/C18H15NO4/c1-22-11-17(20)19-14-8-6-12(7-9-14)18(21)16-10-13-4-2-3-5-15(13)23-16/h2-10H,11H2,1H3,(H,19,20)

InChI Key

PMBFWWHUZRHHJS-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-2-methoxyacetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-2-methoxyacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-2-methoxyacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-2-methoxyacetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The target compound’s benzofuran-carbonyl and methoxyacetamide groups distinguish it from analogs. Key structural comparisons include:

Table 1: Structural Comparison of Acetamide Derivatives
Compound Name Core Substituents Key Structural Features
Target Compound 4-(1-benzofuran-2-ylcarbonyl)phenyl, 2-methoxyacetamide Benzofuran-carbonyl (aromatic), methoxyacetamide (polar, H-bond donor/acceptor)
N-[3-(Benzyloxy)-2-(4-methoxybenzoyl)phenyl]-2-methoxyacetamide (36) 3-benzyloxy, 2-(4-methoxybenzoyl)phenyl, 2-methoxyacetamide Benzoyl and benzyloxy groups (electron-withdrawing/donating effects)
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide (I) 2-aminophenylsulfanyl, 4-methoxyphenylacetamide Sulfanyl bridge (flexibility), methoxyphenyl (enhanced lipophilicity)
Factor VIIa complex compound 4-hydroxyphenyl, aminomethyl, 2-methoxyacetamide Hydroxyphenyl (H-bonding), aminomethyl (charged interactions)

Key Observations :

  • Benzofuran vs.
  • Sulfanyl vs. Carbonyl : The sulfanyl group in Compound I introduces conformational flexibility, whereas rigid carbonyl groups (e.g., in the target compound) may restrict rotational freedom, affecting molecular recognition .
  • Hydroxyphenyl vs. Methoxyphenyl : The hydroxyphenyl group in the Factor VIIa complex facilitates stronger hydrogen bonding compared to methoxyphenyl, which could explain its anticoagulant activity .

Key Observations :

  • Pd-Catalyzed Functionalization: Compound 36’s synthesis employs palladium catalysis, a common method for aryl-aryl bond formation.
  • Purification Challenges : The use of n-hexane/EtOAc for Compound 36’s purification indicates solubility considerations for acetamide derivatives, which may extend to the target compound .

Key Observations :

  • Antimicrobial vs. Anticoagulant : The sulfanyl group in Compound I correlates with antimicrobial activity, whereas the Factor VIIa complex’s hydroxyphenyl and methoxyacetamide groups align with protease inhibition. This highlights how substituent choice dictates therapeutic targets .
  • Role of Amide Moieties : The conserved acetamide group across analogs suggests its importance in stabilizing interactions (e.g., hydrogen bonding with biological targets) .

Biological Activity

N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-2-methoxyacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available precursors. The compound can be synthesized through acylation reactions, where benzofuran derivatives are reacted with acetic anhydride or acetyl chlorides in the presence of a base. This method allows for the introduction of the methoxy and benzoyl groups effectively.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have demonstrated that the compound can inhibit the proliferation of various cancer cell lines, including non-small cell lung cancer (NSCLC) and breast cancer cells. The mechanism of action appears to involve the modulation of key signaling pathways associated with cell growth and apoptosis.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on specific enzymes relevant to cancer progression. For instance, it has shown promising results as an inhibitor of c-MET and SMO (smoothened), which are critical in tumor growth and metastasis. In competitive binding experiments, this compound demonstrated a strong affinity for these targets, suggesting its potential as a multi-targeted therapeutic agent .

Study 1: Antiproliferative Effects

In a study published in 2024, researchers assessed the antiproliferative effects of this compound on gefitinib-resistant NSCLC models. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, highlighting its potential as a treatment option for resistant cancer types .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into how this compound induces apoptosis in cancer cells. The study revealed that the compound activates caspase pathways and increases reactive oxygen species (ROS) levels, leading to cell death. This dual mechanism underscores its potential as an effective anticancer drug .

Data Table: Summary of Biological Activities

Biological Activity Observation Reference
Anticancer ActivityInhibition of NSCLC and breast cancer cells
Enzyme InhibitionInhibition of c-MET and SMO
Apoptosis InductionActivation of caspase pathways, increased ROS

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